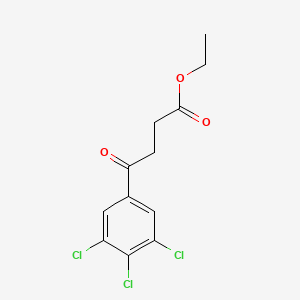

Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate

描述

Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate is an organic ester featuring a 3,4,5-trichlorophenyl group attached to a 4-oxobutanoate backbone. Structurally, it belongs to a class of aryl-substituted β-keto esters, characterized by a ketone group at the γ-position relative to the ester moiety. For instance, the 3,4,5-trichlorophenyl substituent introduces strong electron-withdrawing effects due to chlorine atoms, distinguishing it from methoxy- or alkyl-substituted analogs . The molecular formula is estimated as C₁₂H₁₁Cl₃O₃ (MW ≈ 309.56 g/mol), derived by replacing methoxy groups in trimethoxyphenyl analogs with chlorine atoms .

属性

IUPAC Name |

ethyl 4-oxo-4-(3,4,5-trichlorophenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl3O3/c1-2-18-11(17)4-3-10(16)7-5-8(13)12(15)9(14)6-7/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWWWBMZAFAZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801263778 | |

| Record name | Ethyl 3,4,5-trichloro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-50-6 | |

| Record name | Ethyl 3,4,5-trichloro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,4,5-trichloro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate typically involves the esterification of 3,4,5-trichlorophenylacetic acid with ethyl acetoacetate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.

化学反应分析

Types of Reactions

Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of 3,4,5-trichlorobenzoic acid.

Reduction: Formation of ethyl 4-(3,4,5-trichlorophenyl)-4-hydroxybutanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate has been investigated for its potential therapeutic properties. The compound's structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that derivatives of trichlorophenyl compounds exhibit anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines. In vitro studies have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can undergo various chemical reactions leading to the formation of more complex molecules.

Synthesis Reactions

- Enzymatic Reactions : this compound can be used as a substrate in enzymatic processes to produce optically active alcohols. For example, Kluyveromyces marxianus has been employed to perform bioreduction on similar compounds, yielding chiral alcohols with high enantioselectivity .

- Oxidation Reactions : The compound is susceptible to oxidation, which can be utilized to synthesize various derivatives useful in pharmaceutical applications .

Environmental Chemistry

Chlorinated compounds like this compound are also studied for their environmental impact and degradation pathways. Understanding the behavior of such compounds in the environment is crucial for assessing their ecological risks.

Degradation Studies

Research into the degradation of trichlorophenyl derivatives indicates that they may undergo microbial degradation under specific conditions. This aspect is vital for evaluating their persistence and toxicity in environmental contexts .

Table of Applications and Reactions

作用机制

The mechanism of action of ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group allows for hydrolysis, releasing active metabolites that exert their effects on cellular processes.

相似化合物的比较

Key Observations:

Substituent Effects: Chlorine atoms (electron-withdrawing) in the target compound reduce electron density on the phenyl ring, making it less reactive toward electrophilic substitution compared to methoxy-substituted analogs .

Functional Group Position: Compounds with the oxo group at position 3 (e.g., Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate) exhibit β-keto ester reactivity, enabling enolate formation and participation in Claisen or Michael additions. In contrast, the 4-oxo group in the target compound may limit such reactivity .

Steric and Solubility Properties: Bulky substituents like tert-butyl () or naphthyl () reduce solubility in polar solvents. The trichlorophenyl group in the target compound likely confers moderate solubility in organic solvents (e.g., ethanol) but poor aqueous solubility .

生物活性

Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate is an organic compound with the molecular formula C12H11Cl3O3. It features a trichlorophenyl group attached to a butanoate ester, which contributes to its diverse chemical reactivity and potential biological activities. This compound has garnered attention for its possible applications in pharmacology and agrochemicals due to its unique structure.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties . Preliminary investigations suggest that it may inhibit the growth of various microbial strains, making it a candidate for further development in medicinal chemistry.

The biological activity of this compound is believed to be linked to its ability to interact with specific enzymes or receptors within microbial cells. The trichlorophenyl group may facilitate these interactions, leading to the inhibition of essential cellular processes. The ester functionality allows for hydrolysis, releasing active metabolites that exert biological effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : A study conducted on various derivatives of trichlorophenyl compounds revealed that those with similar structures to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Pharmacological Applications : The compound has been investigated for its potential as a lead in drug development aimed at treating infections caused by resistant microbial strains. Its structural characteristics suggest it could be modified to enhance efficacy and reduce toxicity .

- Inhibition Studies : In vitro assays have shown that this compound can inhibit specific metabolic pathways in microorganisms, indicating its potential use as a biochemical tool in research settings .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-(2,4,6-trichlorophenyl)-4-oxobutanoate | Different chlorine substitution pattern | Moderate antimicrobial activity |

| Ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate | Fewer chlorine substituents | Lower efficacy compared to this compound |

| Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate | Similar structure with fewer chlorines | Comparable activity but less potent |

This table illustrates how variations in chlorine substitution affect the biological activity of similar compounds.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of 4-(3,4,5-trichlorophenyl)-4-oxobutanoic acid with ethanol using acid catalysts (e.g., H₂SO₄) under reflux . Optimization involves adjusting molar ratios (e.g., 1:1.2 acid-to-ethanol) and reaction time (6–12 hours). Purity is enhanced via recrystallization in ethanol/water (70:30 v/v) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows peaks for ester methyl (δ 1.2–1.4 ppm), ketone (δ 2.5–3.0 ppm), and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–210 ppm) .

- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 303.6 (calculated for C₁₂H₁₁Cl₃O₃) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability tests using TGA/DSC reveal decomposition at >150°C. Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis. Aqueous solubility is pH-dependent; use buffered solutions (pH 6–8) for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trichlorophenyl group activates the ketone for nucleophilic attack. Kinetic studies (e.g., with amines or Grignard reagents) show pseudo-first-order kinetics. Computational modeling (DFT, B3LYP/6-31G*) identifies transition states and charge distribution at the carbonyl carbon .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Methodological Answer : Comparative SAR studies reveal:

| Substituent | Activity Trend (vs. Parent Compound) |

|---|---|

| -OCH₃ (methoxy) | Reduced antimicrobial activity |

| -F (fluoro) | Enhanced cytotoxicity (IC₅₀ ↓ 40%) |

| -NO₂ (nitro) | Improved anti-inflammatory response |

| Data from analogues suggest the 3,4,5-trichloro motif enhances lipophilicity and target binding . |

Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, solvent DMSO concentration). Standardize protocols:

- Use ≤0.1% DMSO to avoid cytotoxicity.

- Validate via orthogonal assays (e.g., SPR for binding affinity, Western blot for target inhibition).

- Meta-analysis of published IC₅₀ values identifies outliers due to impurity (>95% purity required) .

Q. What computational tools are effective for predicting the compound’s interaction with enzymatic targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like COX-2 or cytochrome P450. Key parameters:

- Grid box centered on active site (20 ų).

- Binding free energy (ΔG ≤ -8 kcal/mol indicates strong interaction).

- Validate with in vitro enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。